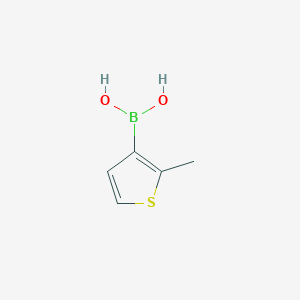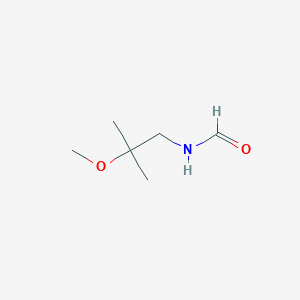
N-(2-Methoxy-2-methylpropyl)formamide
Vue d'ensemble
Description
N-(2-Methoxy-2-methylpropyl)formamide is an organic compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.17 g/mol . The IUPAC name for this compound is 2-methoxy-2-methylpropylformamide .
Synthesis Analysis
The synthesis of N-formamides, including N-(2-Methoxy-2-methylpropyl)formamide, traditionally involves the use of excessive formylating reagents such as formic acid, chloral, formate, methanol, formaldehyde, and carbon .Molecular Structure Analysis
The InChI code for N-(2-Methoxy-2-methylpropyl)formamide is 1S/C6H13NO2/c1-6(2,9-3)4-7-5-8/h5H,4H2,1-3H3,(H,7,8) . The compound has a complexity of 91.1 and a topological polar surface area of 38.3 Ų .Physical And Chemical Properties Analysis
N-(2-Methoxy-2-methylpropyl)formamide has a molecular weight of 131.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 .Applications De Recherche Scientifique
Application in Polymer and Material Science
N-(2-Hydroxypropyl)formamide (HPF) and its derivatives have been utilized as new plasticizers for corn starch, aiding in the preparation of thermoplastic starch (TPS). This application demonstrates the material's usefulness in improving the properties of biodegradable polymers, like corn starch. The interaction between HPF and starch is evidenced by Fourier-transform infrared spectroscopy, and its effects on the crystallinity and water resistance of TPS are notable (Dai et al., 2010).
Involvement in Controlled Polymerization Processes
Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been studied for drug delivery applications. Controlled room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM) has been facilitated by using specific chain transfer agents and initiating species. This study highlights the chemical's role in developing controlled polymerization conditions for pharmaceutical applications (Convertine et al., 2004).
Applications in Organic Synthesis
N-methoxy-N-methylamide derivatives have been employed in the enantioselective synthesis of piperidines, showcasing the compound's utility in producing pharmacologically relevant structures with specific stereochemistry (Calvez et al., 1998). Additionally, N-formylation of amines using methanol and molecular oxygen over gold nanoparticles has been reported, indicating a significant role in the synthesis of formamide (Ishida & Haruta, 2009).
Contribution to Green Chemistry
Formamides, including those derived from N-(2-Methoxy-2-methylpropyl)formamide, have been synthesized using environmentally friendly methods. For instance, a study demonstrates the synthesis of formamides using CO2 and H2, highlighting the compound's role in sustainable chemical processes (Liu et al., 2017).
Theoretical and Computational Chemistry Studies
N-substituted formamides have been the subject of ab initio theoretical studies, investigating the intramolecular hydrogen transfer processes. Such studies contribute to a deeper understanding of molecular interactions and reaction mechanisms in formamides (Guo & Ho, 1999).
Propriétés
IUPAC Name |
N-(2-methoxy-2-methylpropyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,9-3)4-7-5-8/h5H,4H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEBUUZRQLKSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563881 | |
| Record name | N-(2-Methoxy-2-methylpropyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-2-methylpropyl)formamide | |
CAS RN |
112129-25-6 | |
| Record name | N-(2-Methoxy-2-methylpropyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

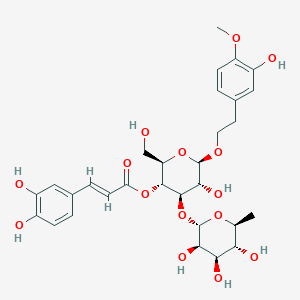

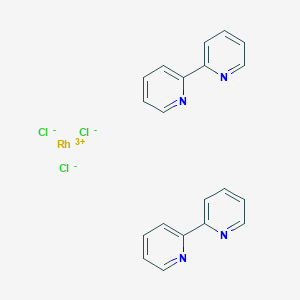
![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)
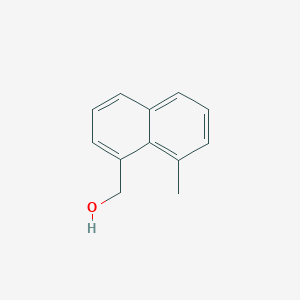
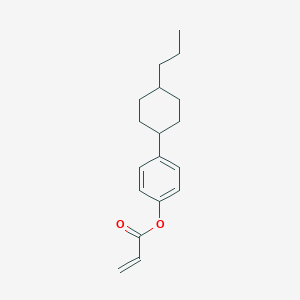
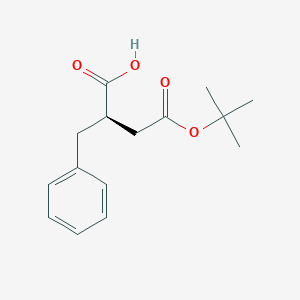
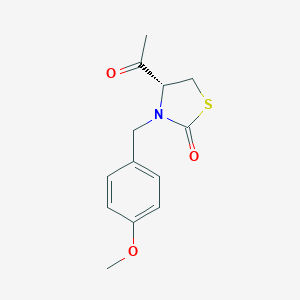
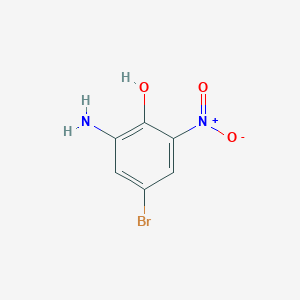
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)
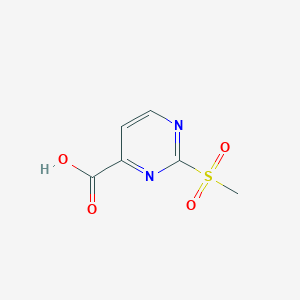
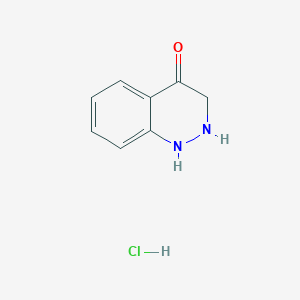
![3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]-benzoic acid Hydrochloride](/img/structure/B173878.png)
